9-Benzyl-1-methyl-9H-carbazol-2-OL
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Overview
Description
9-Benzyl-1-methyl-9H-carbazol-2-OL is a derivative of carbazole, a nitrogen-containing heterocyclic aromatic compound. Carbazole and its derivatives are known for their versatile biological activities and applications in various fields, including pharmaceuticals, materials science, and organic electronics
Preparation Methods
The synthesis of 9-Benzyl-1-methyl-9H-carbazol-2-OL typically involves the functionalization of the carbazole core. One common method is the Friedel-Crafts alkylation, where benzyl chloride is reacted with 1-methyl-9H-carbazol-2-OL in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction conditions usually involve refluxing the reactants in an anhydrous solvent like dichloromethane or chloroform.
Industrial production methods for carbazole derivatives often involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods may include continuous flow reactions and the use of more efficient catalysts to improve yield and reduce production costs .
Chemical Reactions Analysis
9-Benzyl-1-methyl-9H-carbazol-2-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the carbazole core.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields ketones, while reduction with sodium borohydride produces alcohols .
Scientific Research Applications
9-Benzyl-1-methyl-9H-carbazol-2-OL has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: Carbazole derivatives, including this compound, have shown potential as inhibitors of angiogenesis and inflammation.
Medicine: The compound’s biological activities make it a candidate for drug development.
Mechanism of Action
The mechanism of action of 9-Benzyl-1-methyl-9H-carbazol-2-OL involves its interaction with specific molecular targets and pathways. The compound’s biological activities are primarily attributed to its ability to inhibit key enzymes and signaling pathways involved in angiogenesis, inflammation, and cell proliferation . For example, it may inhibit protein kinases or other enzymes critical for cancer cell growth and survival .
Comparison with Similar Compounds
9-Benzyl-1-methyl-9H-carbazol-2-OL can be compared with other carbazole derivatives, such as:
9H-Carbazol-1-ol: Another hydroxylated derivative of carbazole with similar biological activities.
9H-Carbazol-3-ol: Known for its potential as an anticancer agent.
9-Methyl-9H-carbazole: A simpler derivative used in organic electronics.
The uniqueness of this compound lies in its benzyl and methyl substitutions, which confer distinct chemical and biological properties compared to other carbazole derivatives .
Properties
CAS No. |
61253-26-7 |
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Molecular Formula |
C20H17NO |
Molecular Weight |
287.4 g/mol |
IUPAC Name |
9-benzyl-1-methylcarbazol-2-ol |
InChI |
InChI=1S/C20H17NO/c1-14-19(22)12-11-17-16-9-5-6-10-18(16)21(20(14)17)13-15-7-3-2-4-8-15/h2-12,22H,13H2,1H3 |
InChI Key |
NJRCUSCMEQEQFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1N(C3=CC=CC=C23)CC4=CC=CC=C4)O |
Origin of Product |
United States |
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